

(S)-3-Methoxypyrrolidine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-Methoxypyrrolidine

Cat. No.: B038263

[Get Quote](#)

An In-depth Technical Guide to (S)-3-Methoxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of **(S)-3-Methoxypyrrolidine**, a valuable chiral building block in medicinal chemistry and drug discovery. This document outlines its properties, detailed synthetic protocols, and safety information to support its effective use in a research and development setting.

Core Physical and Chemical Properties

(S)-3-Methoxypyrrolidine is a chiral cyclic ether and secondary amine. Its utility in synthetic chemistry is largely due to the stereocenter and the pyrrolidine scaffold, a common motif in biologically active compounds. The methoxy group provides a key structural element that can influence the binding of a final compound to its biological target.

Table 1: Physical and Chemical Properties of **(S)-3-Methoxypyrrolidine** and its Hydrochloride Salt

Property	(S)-3-Methoxypyrrolidine (Free Base)	(S)-3-Methoxypyrrolidine HCl
CAS Number	120099-61-8 [1]	685828-16-4 [2] [3]
Molecular Formula	C ₅ H ₁₁ NO [1] [4]	C ₅ H ₁₂ CINO [3]
Molecular Weight	101.15 g/mol [1] [4]	137.61 g/mol [2]
Appearance	Colorless to light yellow liquid	Solid [2]
Boiling Point	~123 °C (estimated from (R)-enantiomer)	171.7 °C (racemic mixture)
Density	~0.94 g/mL (estimated from (R)-enantiomer)	Not available
Melting Point	Not available	Not available
Solubility	Soluble in many common organic solvents	Not available
Storage	2-8°C, keep in a dark place, sealed in dry conditions [1]	Refrigerator [2]

Synthesis of (S)-3-Methoxypyrrolidine: Experimental Protocol

The most common synthetic route to **(S)-3-Methoxypyrrolidine** involves a three-step process starting from the commercially available (S)-3-hydroxypyrrolidine. This process includes:

- N-Boc Protection: The secondary amine of (S)-3-hydroxypyrrolidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent methylation step.
- O-Methylation: The hydroxyl group is methylated, typically via a Williamson ether synthesis.
- N-Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Below are detailed experimental protocols for each of these steps.

Step 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine

Objective: To synthesize N-Boc-(S)-3-hydroxypyrrolidine.

Materials:

- (S)-3-hydroxypyrrolidine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM).
- To this solution, add triethylamine (1.1 eq).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-(S)-3-hydroxypyrrolidine, which can be used in the next step

without further purification.

Step 2: O-Methylation of N-Boc-(S)-3-hydroxypyrrolidine

Objective: To synthesize N-Boc-(S)-3-methoxypyrrolidine.

Materials:

- N-Boc-(S)-3-hydroxypyrrolidine
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Methyl iodide (CH_3I)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
- Stir the suspension at 0 °C for 30 minutes.
- Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by TLC.
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.

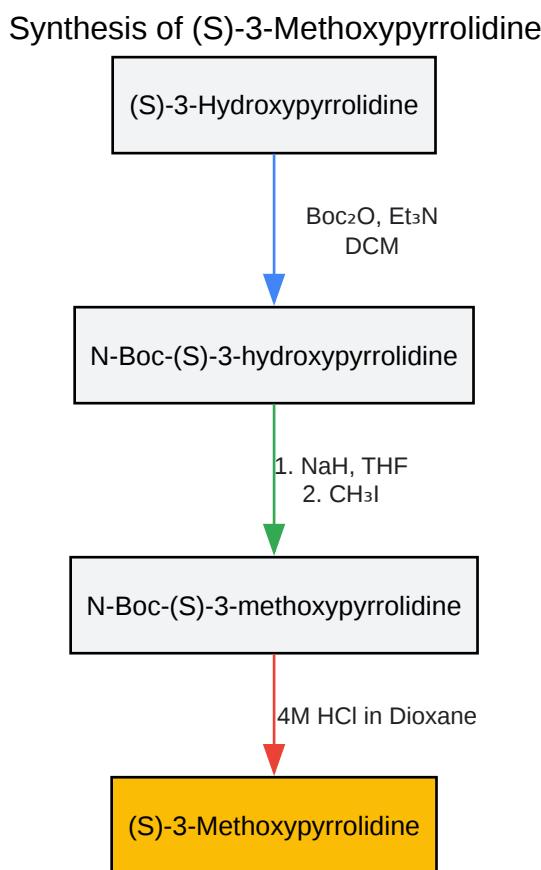
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford pure **N-Boc-(S)-3-methoxypyrrolidine**.

Step 3: N-Boc Deprotection of N-Boc-(S)-3-methoxypyrrolidine

Objective: To synthesize **(S)-3-Methoxypyrrolidine**.

Materials:

- **N-Boc-(S)-3-methoxypyrrolidine**
- 4M Hydrochloric acid (HCl) in 1,4-dioxane
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)


Procedure:

- Dissolve **N-Boc-(S)-3-methoxypyrrolidine** (1.0 eq) in dichloromethane.
- Add 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.^[5]
- Stir the reaction mixture for 1-4 hours and monitor for completion by TLC.^[6]
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

- Dissolve the residue in water and basify to a pH of >10 with a suitable base (e.g., sodium hydroxide).
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield **(S)-3-Methoxypyrrolidine**.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from (S)-3-hydroxypyrrolidine to **(S)-3-Methoxypyrrolidine**.

[Click to download full resolution via product page](#)

Synthetic route to **(S)-3-Methoxypyrrolidine**.

Spectroscopic Data (Predicted)

While experimental spectra for **(S)-3-Methoxypyrrolidine** are not readily available in the public domain, the following are predicted key spectroscopic features based on its structure.

Table 2: Predicted Spectroscopic Data for **(S)-3-Methoxypyrrolidine**

Spectroscopy	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- Signal for the methoxy protons (-OCH₃) around 3.3 ppm (singlet, 3H).- Multiplets for the pyrrolidine ring protons between 1.5 and 3.5 ppm.- A broad singlet for the amine proton (-NH), which is exchangeable with D₂O.
¹³ C NMR	<ul style="list-style-type: none">- Signal for the methoxy carbon (-OCH₃) around 56 ppm.- Signals for the pyrrolidine ring carbons between 25 and 75 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- N-H stretching vibration around 3300-3500 cm⁻¹ (broad).- C-H stretching vibrations for sp³ hybridized carbons just below 3000 cm⁻¹.- C-O stretching vibration for the ether linkage around 1070-1150 cm⁻¹.
Mass Spectrometry (EI)	<ul style="list-style-type: none">- Molecular ion peak (M⁺) at m/z = 101.Common fragmentation patterns would involve the loss of a methyl group (M-15) or a methoxy group (M-31).

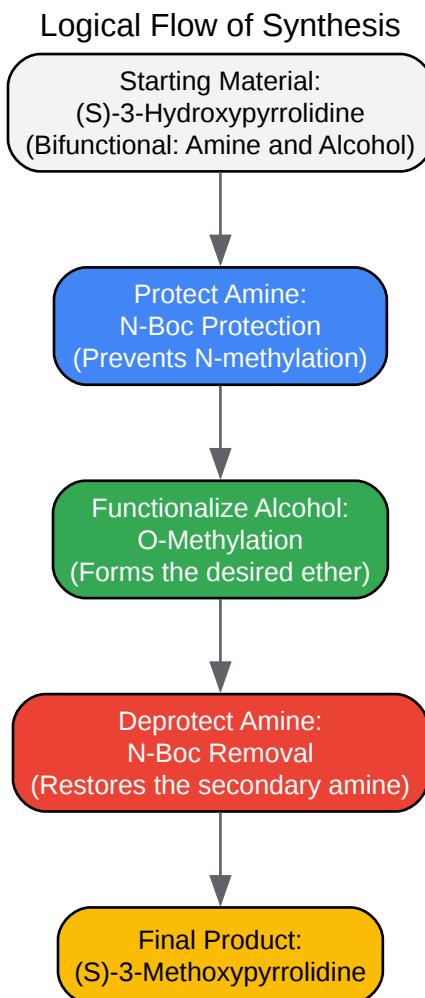
Applications in Drug Discovery

(S)-3-Methoxypyrrolidine is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.^[7] The specific stereochemistry and the presence of the methoxy group at the 3-position make it a desirable precursor for creating novel chemical entities with specific three-dimensional orientations for optimal target engagement.

One notable application is in the synthesis of potent and selective agonists for the melanocortin-4 receptor (MC4R), which is a target for the treatment of obesity and other metabolic disorders. The pyrrolidine moiety can serve as a scaffold to orient pharmacophoric groups in a precise manner to achieve high affinity and selectivity for the receptor.

Safety and Handling

(S)-3-Methoxypyrrolidine and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.


For **(S)-3-Methoxypyrrolidine** Hydrochloride:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[\[2\]](#)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[2\]](#)

It is recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Logical Relationships in Synthesis

The synthesis of **(S)-3-Methoxypyrrolidine** relies on a logical sequence of protection, functionalization, and deprotection. This strategy is fundamental in organic synthesis to achieve selective transformations in multifunctional molecules.

[Click to download full resolution via product page](#)

Logical steps in the synthesis of **(S)-3-Methoxypyrrolidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 120099-61-8|(S)-3-Methoxypyrrolidine|BLD Pharm [bldpharm.com]
- 2. (S)-3-Methoxypyrrolidine hydrochloride | 685828-16-4 [sigmaaldrich.com]
- 3. 685828-16-4|(S)-3-Methoxypyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 4. 3-Methoxypyrrolidine | C5H11NO | CID 11355447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. usbio.net [usbio.net]
- To cite this document: BenchChem. [(S)-3-Methoxypyrrolidine physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038263#s-3-methoxypyrrolidine-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com